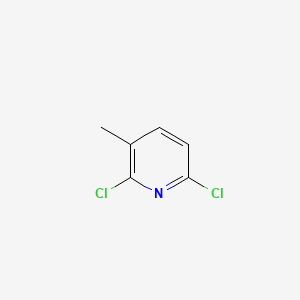

2,6-二氯-3-甲基吡啶

描述

2,6-Dichloro-3-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further defined by the presence of two chlorine atoms and one methyl group attached to the ring, specifically at the 2, 6, and 3 positions, respectively. While the provided papers do not directly discuss 2,6-Dichloro-3-methylpyridine, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain properties and reactivities of 2,6-Dichloro-3-methylpyridine.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and chlorination processes. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a series of reactions including substitution and nitration, achieving an overall yield of 60.6% . This suggests that similar methodologies could potentially be applied to synthesize 2,6-Dichloro-3-methylpyridine, although the specific details and yields would depend on the reactivity of the methyl group and the influence of the chlorine substituents.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of pyridine derivatives. For example, the structure of an adduct of 3-methylpyridine was determined, revealing a short N···H···O hydrogen bridge, indicating strong intermolecular interactions . Similarly, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing two independent molecules in the asymmetric unit . These studies highlight the importance of intermolecular interactions in the solid-state structures of pyridine derivatives, which would also be relevant for 2,6-Dichloro-3-methylpyridine.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including dehalogenation and the formation of azabenzofuran derivatives . The presence of electron-withdrawing groups such as chlorine can influence the reactivity of the pyridine ring, potentially making it more susceptible to nucleophilic substitution reactions. The specific reactivity patterns of 2,6-Dichloro-3-methylpyridine would need to be studied in detail to understand its unique chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, vibrational spectroscopy and quantum chemical calculations can provide insights into the conformation and electronic structure of these compounds . The presence of substituents such as chlorine and methyl groups can affect the electronic distribution within the molecule, as seen in the comparative study of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine . Additionally, the study of 2-chloro-4-nitropyridine and related compounds using experimental and theoretical approaches can reveal information about molecular electrostatic potentials, NMR chemical shifts, and reactivity . These analyses are crucial for understanding the physical and chemical properties of 2,6-Dichloro-3-methylpyridine.

科学研究应用

有机合成

2,6-二氯-3-甲基吡啶是重要的有机合成原料和中间体 . 它用于创建多种其他化学化合物,为化学领域新材料和工艺的开发做出贡献 .

医药

该化合物在制药行业发挥着重要作用 . 它是各种药物合成的关键中间体 . 其贡献的具体药物在来源中未指定,但其广泛应用表明它可能参与了各种药物应用 .

农药

2,6-二氯-3-甲基吡啶也用于农药行业 . 它是各种农药(包括杀虫剂)合成的关键成分 . 例如,它用于合成三氟甲基吡啶,它是许多农药产品的活性成分 .

染料领域

该化合物用于染料行业 . 虽然来源中没有详细说明具体的应用,但它很可能用作合成的中间体

安全和危害

作用机制

Target of Action

2,6-Dichloro-3-methylpyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . 2,6-Dichloro-3-methylpyridine plays a crucial role in these reactions.

Biochemical Pathways

It is known that the compound is used in the sm coupling reaction, which is a key process in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. Therefore, the compound indirectly influences various biochemical pathways through its role in the synthesis of other compounds.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in biological systems

Result of Action

The primary result of the action of 2,6-Dichloro-3-methylpyridine is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action of 2,6-Dichloro-3-methylpyridine is influenced by various environmental factors. For instance, the SM coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound’s solubility in water can affect its efficacy and stability in different environments

属性

IUPAC Name |

2,6-dichloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKCOPEHZTQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355732 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58584-94-4 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

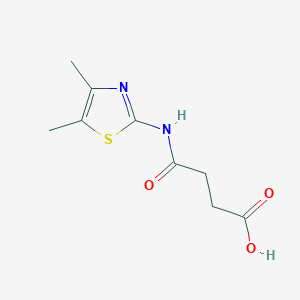

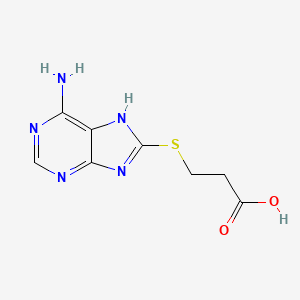

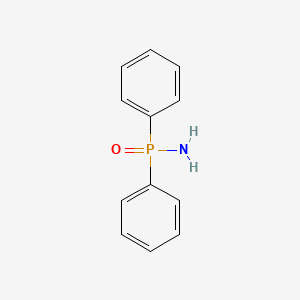

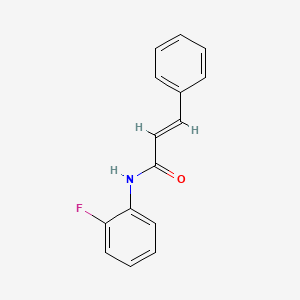

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)